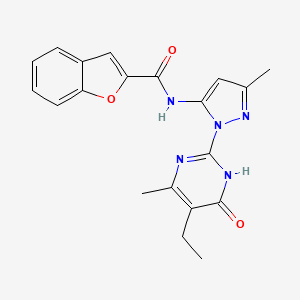
SJA710-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SJA710-6は、間葉系幹細胞を肝細胞様細胞に分化させる能力で知られる、細胞透過性のイミダゾピリジンアミン化合物です。この化合物は、特に肝臓関連の治療において、再生医療分野で大きな可能性を示しています .
作用機序
SJA710-6は、間葉系幹細胞を肝細胞様細胞に分化させることを選択的に誘導することで、その効果を発揮します。この化合物は、アルブミン、アルファフェトプロテイン、サイトケラチン18、c-Met、シトクロムP450 1A1、シトクロムP450 2B1、肝細胞核因子3ベータ、フォークヘッドボックスH1などの肝細胞特異的遺伝子のmRNAレベルを高めます。これにより、肝細胞特異的タンパク質の発現と肝細胞様機能の獲得につながります .
生化学分析
Biochemical Properties
SJA710-6 interacts with MSCs to induce their differentiation into hepatocyte-like cells . This process involves the modulation of various biochemical reactions within the MSCs, leading to changes in their gene expression profiles and cellular functions
Cellular Effects
This compound has been shown to influence cell function by inducing the differentiation of MSCs into hepatocyte-like cells This process likely involves changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to induce the differentiation of MSCs into hepatocyte-like cells
準備方法
合成経路と反応条件
SJA710-6の合成には、イミダゾピリジンアミンコア構造の形成が含まれます。主なステップは以下のとおりです。
イミダゾピリジン環の形成: これは通常、適切な前駆体を含む環化反応によって達成されます。
置換反応: 求核置換反応による4-ブロモフェニル基と4-フルオロフェニル基の導入。
最終的な修飾: プロピル基の付加により合成が完了します
工業生産方法
This compoundの工業生産には、高収率と高純度を確保するために合成経路の最適化が必要になるでしょう。これには以下が含まれます。
環化反応と置換反応のスケールアップ: .
連続フロー反応器の利用: 反応条件を一定に保つため。
精製技術の実施: 再結晶やクロマトグラフィーなど、目的の製品品質を実現する
化学反応の分析
反応の種類
SJA710-6は、以下を含むいくつかの種類の化学反応を起こします。
酸化: 特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。
還元: 還元反応は、イミダゾピリジンアミンコアを修飾することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
主な生成物
これらの反応から生成される主な生成物には、様々な置換イミダゾピリジンアミン誘導体があり、生物学的活性や特性が異なります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: 幹細胞の分化を研究するためのツール化合物として使用されます。
生物学: 細胞分化とシグナル伝達経路における役割について調査されています。
医学: 肝臓病や再生医療の潜在的な治療薬。
科学的研究の応用
SJA710-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the differentiation of stem cells.
Biology: Investigated for its role in cellular differentiation and signaling pathways.
Medicine: Potential therapeutic agent for liver diseases and regenerative medicine.
Industry: Utilized in the development of new drugs and therapeutic strategies
類似化合物との比較
類似化合物
- 神経分化誘導因子III
- オートファジー誘導因子、STF-62247
- BCL6阻害剤、79-6
- インスリン発現誘導因子、BRD7389
- CBFβ活性化剤、カルトゲニン
- SIRT1活性化剤II
- PD 169316
- 神経発生誘導因子V、KHS101
- VEGF誘導因子、GS4012 .
独自性
SJA710-6は、高い効率(5µMで約47%)で間葉系幹細胞を肝細胞様細胞に分化させることを選択的に誘導する能力において、独自性を持っています。この特異性と効力は、再生医療と肝臓関連の研究において貴重なツールとなっています .
特性
IUPAC Name |
2-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN4/c1-2-13-28-21(16-5-7-17(23)8-6-16)26-19-11-12-20(27-22(19)28)25-14-15-3-9-18(24)10-4-15/h3-12H,2,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNQWWSSADJSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=N2)NCC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
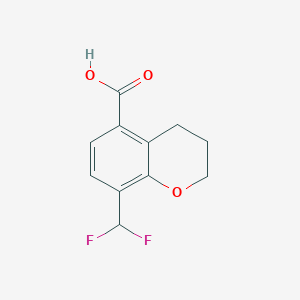
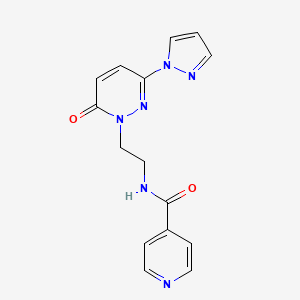
![N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2789371.png)
![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2789372.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2789373.png)
![3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2789375.png)
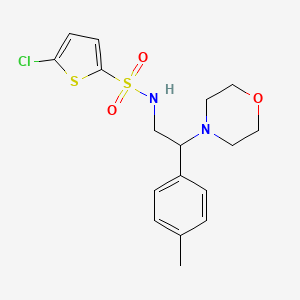
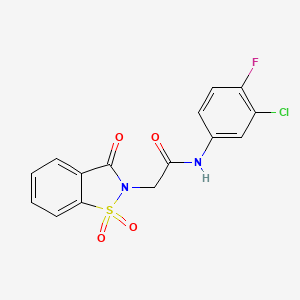
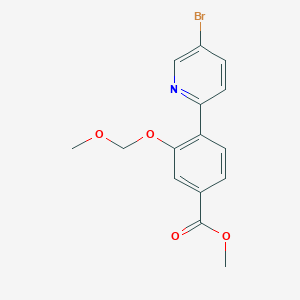
![2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2789382.png)


![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
